molecular formula C9H14N4O3 B1679318 4-(2-(4-nitro-1H-imidazol-1-yl)ethyl)morpholine CAS No. 6497-78-5

4-(2-(4-nitro-1H-imidazol-1-yl)ethyl)morpholine

Cat. No. B1679318
CAS RN: 6497-78-5
M. Wt: 226.23 g/mol
InChI Key: VDZAAIIQCHGJAD-UHFFFAOYSA-N
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Description

“4-(2-(4-nitro-1H-imidazol-1-yl)ethyl)morpholine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

The molecular formula of “4-(2-(4-nitro-1H-imidazol-1-yl)ethyl)morpholine” is C9H14N4O3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-(4-nitro-1H-imidazol-1-yl)ethyl)morpholine” include a melting point of 104-106 °C, a predicted boiling point of 443.0±35.0 °C, and a predicted density of 1.42±0.1 g/cm3 . It is soluble in dichloromethane and methanol .

Scientific Research Applications

Antioxidant Activity Analysis

Research on methods to determine antioxidant activity, such as the study by Munteanu and Apetrei (2021), elucidates techniques that might be applicable for evaluating derivatives of 4-(2-(4-nitro-1H-imidazol-1-yl)ethyl)morpholine. Understanding antioxidant properties is crucial in fields ranging from food engineering to pharmacy, with various assays like ORAC, HORAC, TRAP, and TOSC used for this purpose. Such methodologies could assess the antioxidant capacity of this compound or its derivatives (Munteanu & Apetrei, 2021).

Immunomodulatory Applications

Imiquimod, an analogue of the imidazoquinoline class, showcases the potential of imidazole derivatives in immunomodulation and antitumor activities. This context provides a foundational understanding for exploring 4-(2-(4-nitro-1H-imidazol-1-yl)ethyl)morpholine in similar therapeutic settings, particularly in enhancing immune responses against cancers or viral infections (Syed, 2001).

Nitroimidazole Heterocycles in Medicinal Chemistry

Li et al. (2018) provide a comprehensive review of nitroimidazole compounds, including their applications in antitumor, antibacterial, antifungal, and antiparasitic drugs. This research highlights the versatile potential of nitroimidazole derivatives, suggesting areas where 4-(2-(4-nitro-1H-imidazol-1-yl)ethyl)morpholine could be investigated for its therapeutic efficacy and mechanism of action (Li et al., 2018).

Morpholine Derivatives in Pharmacology

A review on morpholine and its derivatives by Asif and Imran (2019) discusses the pharmacological significance of compounds featuring the morpholine moiety. Given its presence in 4-(2-(4-nitro-1H-imidazol-1-yl)ethyl)morpholine, this review suggests potential areas of pharmacological research and development, including the exploration of novel morpholine-based drugs with diverse therapeutic activities (Asif & Imran, 2019).

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . Therefore, “4-(2-(4-nitro-1H-imidazol-1-yl)ethyl)morpholine” and other imidazole derivatives have the potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

4-[2-(4-nitroimidazol-1-yl)ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c14-13(15)9-7-12(8-10-9)2-1-11-3-5-16-6-4-11/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZAAIIQCHGJAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=C(N=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00879596
Record name MORPHOLINE, 4-[2-(4-NITRO-1H-IMIDAZOL-1-YL)ETHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00879596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(4-nitro-1H-imidazol-1-yl)ethyl)morpholine

CAS RN

6497-78-5
Record name 4-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6497-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MORPHOLINE, 4-[2-(4-NITRO-1H-IMIDAZOL-1-YL)ETHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00879596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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